(4-(5,6,7,8-四氢环辛诺林-3-基)哌嗪-1-基)(6-(三氟甲基)吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
is a synthesized organic compound. It has a molecular formula of C19H20F3N5O
and a molecular weight of 391.398
.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a tetrahydrocinnolin-3-yl group attached to a piperazin-1-yl group, and a trifluoromethylpyridin-3-yl group attached to a methanone group .Physical and Chemical Properties Analysis
The compound has a molecular weight of391.4
. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.
科学研究应用
分子相互作用研究
分子相互作用研究旨在了解特定化合物如何与受体或酶结合并影响其活性。例如,针对拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺 (SR141716; 1) 的研究表明其对 CB1 大麻素受体具有强效且选择性的拮抗作用。通过构象分析和比较分子场分析 (CoMFA),该研究深入探讨了结合相互作用和结构类似物,有助于理解受体-配体相互作用和药物设计 (Shim 等人,2002)。
药理学评估
另一个应用领域是对新化合物的药理学评估,以用于治疗目的。例如,新型 (6-氨基吡啶-3-基)(4-(吡啶-2-基)哌嗪-1-基) 甲酮衍生物被确定为选择性瞬时受体电位香草素 4 (TRPV4) 通道拮抗剂,在诱导机械性痛觉过度的模型中显示出镇痛作用。这项研究提供了对这些衍生物的设计、合成和构效关系 (SAR) 分析的见解 (Tsuno 等人,2017)。
抗菌活性
合成和评估用于抗菌活性的新型吡啶衍生物代表了另一个重要的应用。涉及酰胺衍生物的制备及其针对各种细菌和真菌菌株的筛选有助于发现新的抗菌剂。这方面的研究对于解决日益严重的抗生素耐药性问题至关重要 (Patel 等人,2011)。
代谢和药代动力学
对二肽基肽酶 IV 抑制剂 ((3,3-二氟吡咯烷-1-基)((2S,4S)-4-(4-(嘧啶-2-基)哌嗪-1-基)吡咯烷-2-基)甲酮) 等化合物的代谢、排泄和药代动力学的研究为药物开发提供了必要的数据。此类研究详细阐述了吸收、分布、代谢和排泄 (ADME) 概况,这对了解药物的疗效和安全性至关重要 (Sharma 等人,2012)。
属性
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)16-6-5-14(12-23-16)18(28)27-9-7-26(8-10-27)17-11-13-3-1-2-4-15(13)24-25-17/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXGNIGXAPOGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。